4-chloro-N-(3-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVPLFIQSBZVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-fluorophenyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzoyl chloride, is reacted with ammonia to form benzamide.
Halogenation: The benzamide undergoes halogenation to introduce the chlorine atom at the 4-position, resulting in 4-chlorobenzamide.
Amination: The 4-chlorobenzamide is then reacted with 3-fluorophenylamine to introduce the fluorophenyl group at the nitrogen atom, forming the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine atoms.
Scientific Research Applications
4-Chloro-N-(3-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of halogenated benzamides on biological systems.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(3-fluorophenyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Differences
A. 4-Chloro-N-(2-methoxyphenyl)benzamide ()
- Substituents : Chlorine (para, benzoyl) and methoxy (ortho, aniline).
- Synthesis : Reflux of 4-chlorobenzoyl chloride with o-anisidine in CCl₄.
- Key Features :
- Near-planar methoxyphenylamide moiety (dihedral angle: 5.10° between benzoyl and aniline rings).
- Intramolecular N-H⋯O interaction stabilizes planarity.
- Cl⋯O interactions (3.187 Å) form symmetric dimers, extended into layers via C-H⋯O/π interactions.
- Comparison : The methoxy group in the ortho position induces greater planarity than fluorine in the meta position. Larger steric bulk and electron-donating nature of methoxy alter packing patterns compared to fluorine’s electronegative but smaller size.
B. 4-Chloro-N-(3-chlorophenyl)benzamide ()
- Substituents : Chlorine (para, benzoyl) and chlorine (meta, aniline).
- Synthesis : Similar benzoylation methods using 3-chloroaniline.
- Key Features :
- Comparison : Dual chlorine substituents enhance crystallinity and halogen bonding. The absence of fluorine reduces electronegativity-driven intermolecular interactions but increases molecular weight and lipophilicity.
C. 4-Chloro-N-(4-nitrophenyl)benzamide ()
- Substituents : Chlorine (para, benzoyl) and nitro (para, aniline).
- Biological Activity : Exhibits potent antimicrobial effects (82–90% biomass inhibition at 1.10 µmol·L⁻¹) against Desulfovibrio piger .
- Comparison : The nitro group’s strong electron-withdrawing nature enhances bioactivity compared to fluorine. However, nitro derivatives may face metabolic instability, whereas fluorine improves metabolic resistance.
Electronic Effects
- Fluorine (Target Compound) : High electronegativity increases polarization of the amide bond, enhancing hydrogen-bonding capacity.
- Chlorine () : Larger atomic size promotes halogen bonding (Cl⋯O/N) but reduces solubility.
- Methoxy () : Electron-donating nature increases electron density on the aniline ring, altering π-π stacking.
Crystallographic and Computational Insights
- Planarity and Packing :
- Intermolecular Interactions :
- Fluorine participates in weaker C-H⋯F interactions vs. stronger Cl⋯O/N bonds in chlorinated analogs.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(3-fluorophenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 3-fluoroaniline via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
- Temperature control : Maintain 0–25°C to prevent racemization or decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Optimization Tips : Monitor reaction progress via TLC. Adjust stoichiometry (1.2:1 acid/amine ratio) and use inert atmospheres (N₂/Ar) to suppress oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, aromatic protons in the 3-fluorophenyl group appear as a doublet of doublets (δ 7.2–7.5 ppm) due to coupling with fluorine .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.05 for C₁₃H₁₀ClFNO) and rule out impurities .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.22 Å, typical for benzamides) .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamides?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HEK293 for receptor binding).
- Structural Analog Analysis : Test derivatives (e.g., 4-chloro-N-(4-fluorophenyl)benzamide) to isolate substituent effects.
- Meta-Analysis : Cross-reference PubChem BioActivity data (e.g., IC₅₀ variations in kinase inhibition assays) with crystallographic binding modes .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use PDB structures (e.g., 3ERT for estrogen receptors) to model halogen-π interactions with Phe residues.
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding).
- DFT Calculations (Gaussian) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the benzamide core .
Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Hammett Analysis : The electron-withdrawing -Cl and -F groups increase the electrophilicity of the benzamide carbonyl (σₚ values: Cl = +0.23, F = +0.06).
- Kinetic Studies : Monitor SNAr reactions with thiols; rate constants (k) correlate with σₚ values of substituents.
- DFT-Based NBO Analysis : Quantify charge distribution at the reaction center (e.g., carbonyl carbon charge ≈ +0.35 e⁻) .
Q. What strategies can be employed to analyze crystalline structure variations in this compound polymorphs?
Methodological Answer:
- Variable-Temperature XRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) at 100–300 K .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts contribute 15% to crystal packing) .
- DSC/TGA : Identify phase transitions (endothermic peaks at ~180°C) and correlate with solvent-free vs. solvated forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
